DDO-5936
Overview
Description
DDO-5936 is a potent and specific inhibitor of the protein-protein interaction between heat shock protein 90 (Hsp90) and cell division cycle 37 (Cdc37). This compound has shown significant potential in the research and treatment of colorectal cancer by disrupting the Hsp90-Cdc37 interaction, which is crucial for the stability and function of many oncogenic proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DDO-5936 involves multiple steps, starting with the preparation of key intermediates. The final step typically involves the coupling of these intermediates under specific reaction conditions to form the desired compound. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes ensuring high yield, purity, and cost-effectiveness. The process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions: DDO-5936 primarily undergoes reactions typical of organic compounds containing amide and sulfonamide groups. These include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
DDO-5936 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a tool compound to study protein-protein interactions, specifically the Hsp90-Cdc37 interaction.
Biology: Helps in understanding the role of Hsp90 and Cdc37 in cellular processes and their implications in cancer biology.
Medicine: Investigated for its potential therapeutic effects in treating colorectal cancer by inhibiting the Hsp90-Cdc37 interaction, leading to the downregulation of oncogenic proteins .
Mechanism of Action
DDO-5936 exerts its effects by binding to a specific site on Hsp90, involving the amino acid Glu47. This binding disrupts the interaction between Hsp90 and Cdc37, leading to the selective downregulation of Hsp90 kinase clients. This disruption results in cell cycle arrest and inhibition of cell proliferation, particularly in colorectal cancer cells .
Comparison with Similar Compounds
- Zelavespib hydrochloride
- Paeoniflorin
- AT-533
- VER49009
- VER-155008
- PF04929113
- VER-50589
- Teprenone
Comparison: DDO-5936 is unique in its specific targeting of the Hsp90-Cdc37 interaction, whereas many other compounds target the adenosine triphosphatase (ATPase) activity of Hsp90. This specificity reduces the likelihood of off-target effects and associated toxicities, making this compound a promising candidate for further research and development .
Properties
IUPAC Name |
2-[4-[(2-pyrrolidin-1-ylpyrimidin-4-yl)amino]-N-(2,4,6-trimethylphenyl)sulfonylanilino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-17-14-18(2)24(19(3)15-17)35(33,34)30(16-23(31)32)21-8-6-20(7-9-21)27-22-10-11-26-25(28-22)29-12-4-5-13-29/h6-11,14-15H,4-5,12-13,16H2,1-3H3,(H,31,32)(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPYRKNROAWEPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)NC3=NC(=NC=C3)N4CCCC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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